4,4'-Difluorochalcone

Overview

Description

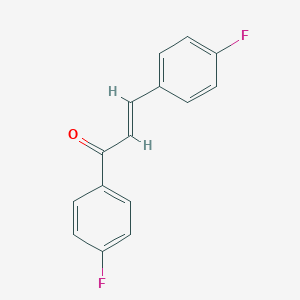

4,4’-Difluorochalcone is an organic compound with the molecular formula C15H10F2O. It belongs to the chalcone family, which is characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.

Mechanism of Action

Target of Action

The primary targets of 4,4’-Difluorochalcone are currently under investigation. It has been suggested that it may interact with certain proteins or enzymes in the body, influencing their function and leading to various biological effects .

Mode of Action

The exact mode of action of 4,4’-Difluorochalcone is not fully understood. It is believed to interact with its targets, leading to changes in their function. This interaction could potentially alter cellular processes, leading to the observed effects .

Biochemical Pathways

It is likely that the compound’s interaction with its targets leads to changes in various biochemical pathways, resulting in downstream effects .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability and its overall effect in the body .

Result of Action

It is believed that the compound’s interaction with its targets and the subsequent changes in biochemical pathways lead to various molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’-Difluorochalcone. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Biochemical Analysis

Biochemical Properties

For instance, chalcones have been shown to inhibit the activity of enzymes such as tyrosinase and α-glucosidase

Cellular Effects

The cellular effects of 4,4’-Difluorochalcone are currently unknown. Chalcones have been reported to influence cell function in various ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Chalcones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

The most common method for synthesizing 4,4’-Difluorochalcone is the Claisen-Schmidt condensation. This reaction involves the condensation of equimolar quantities of an aryl methyl ketone and an aryl aldehyde in the presence of an alcoholic alkali . The reaction conditions typically include:

Reagents: Aryl methyl ketone, aryl aldehyde, and alcoholic alkali.

Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial production methods for 4,4’-Difluorochalcone may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,4’-Difluorochalcone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated systems.

Substitution: The aromatic rings in 4,4’-Difluorochalcone can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the rings.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,4’-Difluorochalcone has a wide range of scientific research applications, including:

Chemistry: It is used in the synthesis of quasi-two-dimensional charge-transfer chromophores containing main-chain polymers.

Medicine: Research has explored its use in developing new therapeutic agents due to its biological activity.

Industry: It is utilized in the production of advanced materials with specific optical and mechanical properties.

Comparison with Similar Compounds

4,4’-Difluorochalcone can be compared with other chalcone derivatives, such as:

- 4,4’-Dichlorochalcone

- 4,4’-Dimethoxychalcone

- 4,4’-Dihydroxychalcone

These compounds share a similar structural framework but differ in the substituents on the aromatic rings. The presence of different substituents can significantly influence their chemical properties and biological activities. For example, compounds with electron-releasing groups like methoxy and hydroxyl exhibit higher antibacterial activity, while those with chloro, dichloro, bromo, and fluoro groups display increased antifungal activity .

4,4’-Difluorochalcone is unique due to the presence of fluorine atoms, which can enhance its chemical stability and biological activity compared to other chalcone derivatives.

Biological Activity

4,4'-Difluorochalcone is a synthetic compound belonging to the chalcone family, characterized by its two fluorine substituents at the para positions of the phenyl rings. Chalcones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Chemical Formula : C15H10F2O

- Molecular Weight : 252.24 g/mol

- Structure : The structure consists of a chalcone backbone with two fluorine atoms attached to one of the aromatic rings.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. A study evaluating various fluorinated chalcones found that this compound inhibited the growth of several cancer cell lines, demonstrating its potential as an anticancer agent. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways such as NF-κB and STAT3 .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 (colon cancer) | 12.5 | Induction of apoptosis |

| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest |

| A549 (lung cancer) | 10.0 | Inhibition of proliferation |

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. It demonstrated significant antibacterial and antifungal activities in vitro. The compound was particularly effective against Gram-positive bacteria and certain fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The antimicrobial activity is attributed to the disruption of microbial cell membranes and interference with metabolic pathways .

Anti-inflammatory Activity

Studies have also highlighted the anti-inflammatory effects of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition leads to a decrease in prostaglandin synthesis, thereby reducing inflammation.

| Assay | Inhibition (%) at 100 µM |

|---|---|

| COX-1 | 75 |

| COX-2 | 80 |

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Interference with cell cycle progression at the G1/S phase.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

- Enzyme Inhibition : Direct inhibition of enzymes involved in inflammatory processes and microbial metabolism .

Case Studies

- Anticancer Activity in Colorectal Cancer : A study explored the effects of this compound on colorectal cancer cells (DLD-1). Results showed a significant reduction in cell viability and induction of apoptosis via mitochondrial pathways.

- Antimicrobial Efficacy Against Drug-resistant Strains : Research indicated that this compound was effective against drug-resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development.

Properties

IUPAC Name |

(E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBVDMNDUOURGI-XCVCLJGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2805-56-3 | |

| Record name | 2805-56-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Difluorochalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4,4'-difluorochalcone a suitable monomer for synthesizing high molecular weight polymers?

A1: The research article highlights that the fluorine atoms located at the para position of the chalcone moiety in this compound are highly activated towards nucleophilic aromatic substitution. [] This enhanced reactivity allows for efficient polymerization with bisphenols in the presence of potassium carbonate, leading to the formation of high molecular weight poly(aryl ether chalcone)s. []

Q2: What are the potential advantages of using poly(aryl ether chalcone)s derived from this compound in optical applications?

A2: The synthesized polymers exhibit several promising properties for optical applications. Firstly, they possess high optical transparency with a cutoff wavelength below 410 nm. [] Secondly, they form high-quality films via spin-coating, which is crucial for device fabrication. [] Lastly, their thermal stability, with decomposition temperatures exceeding 330°C, ensures their suitability for various processing conditions and potential use in high-temperature applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.